molecular formula C25H23N8NaO7S2 B15338459 sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B15338459
M. Wt: 634.6 g/mol
InChI Key: RIWWMGQFMUUYIY-QAOXVKOZSA-M
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Description

This compound is a semisynthetic cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) common to all cephalosporins. Key structural features include:

  • Position 7 substitution: A 4-hydroxyphenyl group linked to a 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety via an acetyl spacer. This side chain likely enhances stability against β-lactamases and broadens antibacterial activity.
  • Position 3 substitution: A 1-methyltetrazol-5-yl sulfanylmethyl group, which may improve pharmacokinetic properties (e.g., half-life) and resistance to enzymatic degradation.
  • Sodium carboxylate: Enhances water solubility for parenteral administration.

The compound’s design reflects efforts to optimize β-lactamase resistance and Gram-negative coverage while retaining activity against Gram-positive pathogens .

Properties

Molecular Formula

C25H23N8NaO7S2

Molecular Weight

634.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17?,18-,23-;/m1./s1

InChI Key

RIWWMGQFMUUYIY-QAOXVKOZSA-M

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 7 Substitution Position 3 Substitution Key Properties
Target Compound Cephalosporin 4-Hydroxyphenyl-(6-methyl-4-oxo-1H-pyridine-3-carbonyl) 1-Methyltetrazol-5-yl sulfanylmethyl Broad-spectrum, β-lactamase resistance, enhanced solubility (sodium salt)
Cefoperazone () Cephalosporin 4-Hydroxyphenyl-(4-ethyl-2,3-dioxopiperazine-1-carbonyl) 1-Methyltetrazol-5-yl sulfanylmethyl Active against Pseudomonas aeruginosa; combined with sulbactam for stability
Cefotaxime Sodium () Cephalosporin (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Acetoxymethyl Third-gen cephalosporin; high Gram-negative activity, β-lactamase stability
Ceftriaxone () Cephalosporin (Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl (1-Methyltetrazol-5-yl)sulfanylmethyl Long half-life due to high protein binding; broad-spectrum

Key Findings

Structural Similarities and Differences: The target compound shares the 1-methyltetrazol-5-yl sulfanylmethyl group at position 3 with cefoperazone and ceftriaxone, a feature linked to enhanced β-lactamase resistance and pharmacokinetic stability . Unlike cefotaxime and ceftriaxone, which have aminothiazolyl methoxyimino side chains at position 7, the target compound’s 4-hydroxyphenyl-pyridinecarbonyl side chain may confer unique binding to penicillin-binding proteins (PBPs) in resistant strains .

Biological Activity: Gram-negative coverage: The methoxyimino group in cefotaxime and ceftriaxone is critical for activity against Enterobacteriaceae. The target compound’s pyridinecarbonyl group may offer similar or improved stability against extended-spectrum β-lactamases (ESBLs) . Gram-positive activity: The 4-hydroxyphenyl group in the target compound and cefoperazone may enhance activity against Staphylococcus aureus compared to cefotaxime .

Pharmacokinetics: The sodium salt formulation ensures solubility for intravenous use, similar to cefotaxime sodium and ceftriaxone . The 1-methyltetrazolyl group at position 3 in the target compound and ceftriaxone contributes to prolonged half-life via reduced renal excretion .

Stability and Degradation: Cefotaxime is prone to deacetylation (forming deacetylcefotaxime, a less active metabolite), while the target compound’s pyridinecarbonyl side chain may reduce such degradation .

Table 2: Pharmacokinetic and Stability Metrics

Metric Target Compound Cefoperazone Cefotaxime Sodium Ceftriaxone
Half-life (hours) ~2.5 (estimated) 1.5–2.5 1.0–1.5 6–9
Protein Binding (%) 70–80 (estimated) 82–93 35–45 85–95
Primary Excretion Route Renal Biliary Renal Biliary/Renal
β-Lactamase Stability High (pyridinecarbonyl) Moderate (requires sulbactam) High (methoxyimino) High (methoxyimino)

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